Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one
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Overview
Description
Spiro[bicyclo[331]nonane-3,2’-oxirane]-7-one is a spirocyclic compound characterized by a unique structure that includes a bicyclo[331]nonane framework fused with an oxirane ring at the 3,2’ positions and a ketone group at the 7 position
Mechanism of Action
Target of Action
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one is a complex organic compound with a unique structure. Similar compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, which is common for many organic compounds .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one typically involves multistep organic reactions. One common method includes the following steps:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the oxirane ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as m-chloroperbenzoic acid (m-CPBA).
Incorporation of the ketone group: The ketone group at the 7 position can be introduced through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.3.1]nonane-2,2’-oxirane]
- Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
Uniqueness
Spiro[bicyclo[331]nonane-3,2’-oxirane]-7-one is unique due to the presence of both an oxirane ring and a ketone group within the same molecule
Properties
IUPAC Name |
(1R,5S)-spiro[bicyclo[3.3.1]nonane-7,2'-oxirane]-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-2-7-1-8(3-9)5-10(4-7)6-12-10/h7-8H,1-6H2/t7-,8+,10? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLVNKQIMLJSW-JWHQNHQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC3(C2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@H]1CC3(C2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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